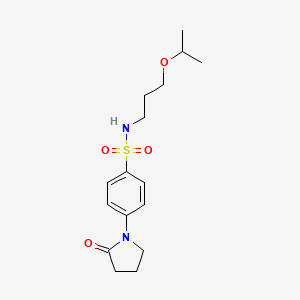
N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as SPPS, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the development of various diseases. N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease. It has also been shown to inhibit the activity of MMPs, enzymes that play a role in the development of cancer.
Biochemical and physiological effects:
N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, such as reducing inflammation, inducing cell death, and inhibiting cell proliferation. N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes that play a role in the development of various diseases, such as Alzheimer's disease and cancer. N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to reduce inflammation by inhibiting the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its potential to inhibit the activity of certain enzymes that play a role in the development of various diseases. However, one of the limitations of using N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to determine its effectiveness in certain research applications.
Direcciones Futuras
There are several future directions for the use of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in scientific research. One potential direction is the development of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another potential direction is the study of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in combination with other compounds to determine its effectiveness in treating various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its potential use in various research applications.
Métodos De Síntesis
The synthesis of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with 3-isopropoxypropylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been used in various scientific research applications, such as in the study of neurological disorders, cancer, and inflammation. In neurological disorders, N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes that play a role in the development of Alzheimer's disease. In cancer research, N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation. Inflammation research has also shown that N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can reduce inflammation by inhibiting the activity of certain enzymes.
Propiedades
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-propan-2-yloxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)22-12-4-10-17-23(20,21)15-8-6-14(7-9-15)18-11-3-5-16(18)19/h6-9,13,17H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLFEGOLAGCXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-propan-2-yloxypropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111410.png)


![N-(3,5-dichlorophenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5111436.png)
![2-fluoro-N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5111438.png)
![methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
